2-Thioxo vs. 2-Oxo: Superior Calcium Channel Inhibition Potential for the Thioxo Chemotype
The target compound contains a 2-thioxo (C=S) group, which distinguishes it from the 2-oxo analog 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS 879935-00-9). Multiple independent studies have established that thio-Biginelli adducts are significantly more potent calcium channel inhibitors than the corresponding oxo-hybrids [1]. This advantage is attributed to the enhanced polarizability and hydrogen-bond acceptor capacity of the thiocarbonyl group. No quantitative head-to-head data exist specifically for the 5-carbothioamide pair; however, the differential is consistently observed across diverse DHPM substitution patterns [1]. The magnitude of this differential is scaffold-dependent but establishes a directional advantage for the thioxo chemotype in calcium channel modulation applications.
| Evidence Dimension | Calcium channel inhibition potency (class-level trend) |
|---|---|
| Target Compound Data | 2-Thioxo chemotype: significantly better calcium channel inhibition (qualitative, consistent across multiple DHPM scaffolds) [1] |
| Comparator Or Baseline | 2-Oxo chemotype: weaker calcium channel inhibition [1] |
| Quantified Difference | Directional (thioxo > oxo); exact fold-difference depends on scaffold. No quantitative data available for the specific 5-carbothioamide series. |
| Conditions | Calcium channel inhibition assays; literature review spanning multiple DHPM scaffolds [1] |
Why This Matters
For research programs targeting calcium channel modulation, the 2-thioxo chemotype offers a class-level advantage that the 2-oxo analog (CAS 879935-00-9) cannot replicate.
- [1] Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. The Free Library, 2022. Citing the finding that thio-Biginelli adducts are significantly better calcium channel inhibitors compared to appropriate oxo- and aza-hybrids. View Source
